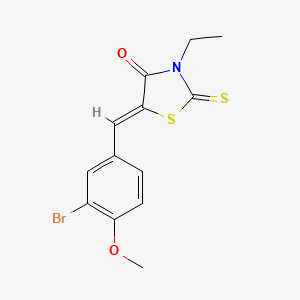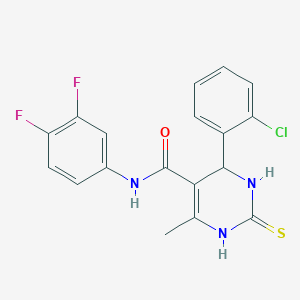
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Pyrazole derivatives have been identified to possess antimycobacterial properties. This compound could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis. The structural features of the compound may allow it to inhibit the growth of mycobacterial cells or interfere with their metabolic processes .
Anticancer Properties
The compound’s ability to inhibit certain cellular pathways makes it a candidate for anticancer research. It may act on specific targets within cancer cells, leading to apoptosis or inhibition of cell proliferation. Research into similar pyrazine derivatives has shown promise in this field .
FLT3-ITD and BCR-ABL Pathway Inhibition
This compound has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are important in the pathogenesis of certain types of leukemia. It can potently inhibit secondary mutants like FLT3-ITD/D835Y and FLT3-ITD/F691L, making it a potential therapeutic agent for acute myeloid leukemia (AML) with these mutations .
Anti-Diabetic Effects
Pyrazine derivatives, including this compound, may exhibit anti-diabetic effects by influencing insulin release or glucose metabolism. This could open up new avenues for diabetes treatment, especially if the compound can be optimized for better efficacy and safety .
Diuretic Activity
The compound may also serve as a diuretic, helping to remove excess fluid from the body by increasing urine production. This application could be beneficial in conditions like hypertension or heart failure, where fluid retention is a problem .
Antiviral and Antibacterial Effects
Due to the broad biological activity of pyrazine derivatives, this compound might also be explored for its antiviral and antibacterial effects. It could potentially inhibit the replication of viruses or the growth of bacteria, contributing to the treatment of various infectious diseases .
Mechanism of Action
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .
Result of Action
Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVEWOOFFJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)
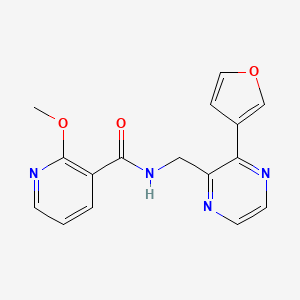

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
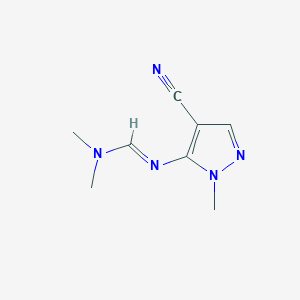
![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
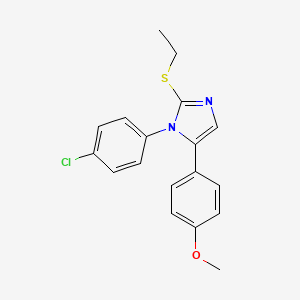
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
